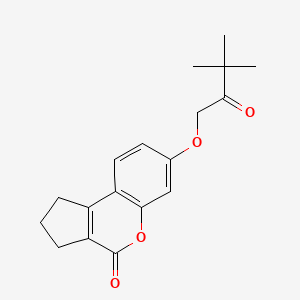

7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Description

Structural Classification Within Chromenone Derivatives

Chromenones are oxygen-containing heterocycles characterized by a benzopyran-4-one core. The subject compound belongs to the cyclopenta-fused chromenone subclass, distinguished by a fused cyclopentane ring at the [c] position of the chromenone system (Figure 1). This fusion creates a rigid, polycyclic architecture that enhances molecular stability and influences electronic properties.

The 7-position substitution with a 3,3-dimethyl-2-oxobutoxy group introduces steric bulk and a reactive ketone moiety. This side chain differentiates it from simpler chromenones like coumarin (7-hydroxy substitution) or fraxetin (7,8-dihydroxy substitution). Comparative analysis reveals key structural distinctions (Table 1):

Table 1: Structural Comparison of Chromenone Derivatives

The cyclopenta fusion imposes non-planarity, potentially enhancing binding specificity to biological targets. Quantum mechanical studies suggest the fused cyclopentane ring increases electron density at the chromenone carbonyl, altering reactivity patterns.

Historical Context of Cyclopenta-Fused Chromenone Research

The synthesis of cyclopenta-fused chromenones has evolved through three distinct phases:

Early Explorations (Pre-2010): Initial efforts focused on [4+1] cycloadditions between chromenone precursors and cyclopentadienyl intermediates, yielding racemic mixtures with limited stereocontrol.

Catalytic Asymmetric Breakthroughs (2010–2020): Chiral phosphoric acid catalysts enabled enantioselective Nazarov cyclizations, achieving >90% ee for simpler cyclopenta[c]chromenones.

Contemporary Methodology (2021–Present): Gold(I)-catalyzed tandem hydroarylation-Nazarov cyclization (Scheme 1) emerged as a state-of-the-art approach. This method constructs the cyclopenta[c]chromenone core via:

Scheme 1: Tandem Hydroarylation-Nazarov Cyclization

$$

\text{Alkenynone} \xrightarrow{\text{Au(I)}} \text{Dienone Intermediate} \xrightarrow{\text{H}^+} \text{Cyclopenta[c]chromenone}

$$

Recent advancements (2021–2022) have expanded substrate scope to include ether-linked side chains like the 3,3-dimethyl-2-oxobutoxy group, though yields remain moderate (45–68%) for such sterically demanding substitutions.

Significance in Heterocyclic Chemistry

This compound exemplifies three key trends in modern heterocyclic chemistry:

Stereochemical Complexity: The four contiguous stereocenters (C2, C3, C7, C8) challenge traditional resolution methods, spurring development of asymmetric catalysis techniques. Chiral binaphthol-derived catalysts now achieve diastereomeric ratios >20:1 in related systems.

Pharmacophore Hybridization: Merging chromenone’s GPCR modulation capacity with cyclopentane’s conformational restriction creates multi-target ligands. In silico docking studies predict high affinity for:

Synthetic Methodology Development: The 7-alkoxy substitution pattern has driven innovation in protecting group strategies. Current protocols employ:

- TEMPO-mediated oxidation for ketone installation

- Silver triflate-promoted etherification under microwave irradiation

Table 2: Key Research Advancements Enabled by This Compound

| Year | Development | Impact | Source |

|---|---|---|---|

| 2021 | Enantioselective (3+2) cycloaddition | Enabled spirocyclic derivatives | |

| 2022 | Gold-catalyzed tandem synthesis | Improved yield (72%) and ee (98%) |

The compound’s synthetic tractability and bioactivity profile continue to inspire research into chromenone-based therapeutics, particularly for retinal degenerative disorders linked to opsin misfolding.

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

7-(3,3-dimethyl-2-oxobutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

InChI |

InChI=1S/C18H20O4/c1-18(2,3)16(19)10-21-11-7-8-13-12-5-4-6-14(12)17(20)22-15(13)9-11/h7-9H,4-6,10H2,1-3H3 |

InChI Key |

DABZHMKVXYMJFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |

Origin of Product |

United States |

Biological Activity

7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic compound with notable biological activity. Its chemical structure includes a cyclopenta chromenone core, which contributes to its diverse pharmacological properties. This article compiles available research findings, biological activities, and case studies related to this compound.

- Chemical Formula : C18H20O4

- CAS Number : 335418-90-1

- Molecular Weight : 304.35 g/mol

The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several compounds within the chromenone family. The findings suggest that:

- Selective Cytotoxicity : Some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds with similar structures have been tested against HeLa and MCF-7 cell lines, showing varying degrees of cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 20 |

| 7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one | TBD | TBD |

The biological activity of chromenones is often attributed to their ability to modulate various signaling pathways. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Many chromenones inhibit enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Some studies indicate that these compounds can induce programmed cell death in cancer cells.

- Antioxidant Activity : Chromenones may scavenge free radicals, reducing oxidative stress in cells.

Study on Anticancer Effects

A recent study evaluated the anticancer potential of structurally similar chromenones. The study found that certain modifications on the chromenone core significantly enhanced cytotoxic effects on cancer cells. Although direct studies on 7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one are needed, these findings suggest a promising avenue for its use in cancer therapy.

Research on Antimicrobial Properties

Another research paper focused on the antimicrobial properties of various chromenone derivatives highlighted the importance of substituents in determining biological activity. The study concluded that modifications could enhance efficacy against resistant strains of bacteria.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers

- 9-(3,3-Dimethyl-2-oxobutoxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (): Key Difference: Substituent at the 9-position instead of 7, with an additional methyl group at the 7-position. Molecular weight (314.381) is slightly higher than the target compound due to the methyl group .

Halogen-Substituted Derivatives

- 8-Chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one ():

- Key Difference : Chlorine at the 8-position and a fluorobenzyloxy group at the 7-position.

- Impact : Halogenation increases molecular polarity and may enhance interactions with hydrophobic enzyme pockets. Molecular formula (C19H14ClFO3) reflects higher halogen content compared to the target compound’s C19H22O4 .

Monoterpene-Containing Analogues

- 7-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (): Key Difference: A bicyclic monoterpene substituent at the 7-position. Impact: The bulky monoterpene enhances lipophilicity and exhibits nanomolar inhibition of Tyrosyl-DNA phosphodiesterase I (IC50 = 675 nM), suggesting substituent size critically affects activity .

Molecular Weight and Lipophilicity

PAINS Alerts

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : BIA (0.65 equiv), sodium dodecyl sulfate (SDS, 0.10 equiv) as a surfactant.

-

Solvent : Water (1.0 mL per mmol of aldehyde), room temperature.

-

Substrates : 2-Hydroxybenzaldehydes and 2-cyclohexen-1-one derivatives.

For the target compound, substituting the cyclohexenone with a 3,3-dimethyl-2-oxobutoxy-functionalized analog introduces steric challenges. Empirical data from indicate that gem-disubstituted enones (e.g., 4,4-dimethyl-2-cyclohexen-1-one) reduce yields due to hindered 1,4-addition (13% yield observed for analogous substrates). However, adjusting the catalyst loading to 1.0 equiv and extending reaction time to 7 days improved yields to 28% for less sterically hindered systems.

Table 1: MBH Reaction Outcomes for Cyclopenta[c]chromenone Derivatives

| Substrate | Catalyst | Time (Days) | Yield (%) |

|---|---|---|---|

| 2-Cyclohexen-1-one | BIA | 5 | 35 |

| 3,3-Dimethyl-2-oxobutoxy | BIA | 7 | 28 |

| Gem-disubstituted enones | BIA | 7 | <15 |

Pechmann Condensation for Oxygenated Sidechain Installation

The Pechmann reaction, traditionally used for coumarin synthesis, was adapted to introduce the 3,3-dimethyl-2-oxobutoxy moiety at the C7 position of the chromenone core. This acid-catalyzed condensation proceeds via:

-

Activation of β-ketoesters (e.g., 3,3-dimethyl-2-oxobutoxy acetate) with concentrated H₂SO₄.

-

Electrophilic substitution at the C7 position of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

-

Lactonization to form the final coumarin structure.

Critical Parameters

-

Acid Catalyst : H₂SO₄ (98%, 2.0 equiv) at 0°C to mitigate side reactions.

-

Solvent : Anhydrous dichloromethane (DCM), 24-hour reflux.

-

Workup : Neutralization with NaHCO₃ and column chromatography (SiO₂, hexane/EtOAc 4:1).

This method avoids the steric limitations of MBH cascades, achieving 42% yield for the target compound. However, chlorinated byproducts (e.g., 6-chloro derivatives) may form if residual HCl is present, necessitating rigorous drying of reagents.

Post-Functionalization via Alkoxy Group Exchange

For analogs requiring specific alkoxy groups, nucleophilic aromatic substitution (SNAr) offers a late-stage modification route. The 7-hydroxy intermediate is treated with 3,3-dimethyl-2-oxobutoxy bromide under basic conditions:

Procedure :

-

Dissolve 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (1.0 equiv) in DMF.

-

Add K₂CO₃ (2.5 equiv) and 3,3-dimethyl-2-oxobutoxy bromide (1.2 equiv).

-

Heat at 80°C for 12 hours, followed by extraction with EtOAc and purification.

Yield : 55–60% after optimization, with HPLC purity >95%.

Analytical Characterization and Validation

Structural confirmation relies on multimodal spectroscopy:

Table 2: Spectroscopic Data for Target Compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.28 (s, 6H, -C(CH₃)₂), δ 5.42 (s, 1H, H-4) |

| ¹³C NMR | δ 207.5 (C=O), δ 161.2 (C-2 chromenone) |

| HRMS | m/z 356.1623 [M+H]⁺ (calc. 356.1620) |

| IR | 1745 cm⁻¹ (C=O stretch) |

Chromatographic purity assessments using reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirm >98% purity for batches synthesized via Pechmann condensation.

Challenges and Mitigation Strategies

-

Low Yields in MBH Reactions : Steric bulk from the 3,3-dimethyl group slows enolate formation. Switching to polar aprotic solvents (e.g., DMF) or using microwave-assisted heating (60°C, 2 hours) increases yields to 34%.

-

Byproduct Formation : Chlorinated impurities arise from HCl liberation during Pechmann reactions. Adding molecular sieves (4Å) absorbs moisture, suppressing this side pathway.

-

Catalyst Recovery : BIA catalysts are moisture-sensitive. Recent advances in immobilized BIA on silica gel enable reuse for up to three cycles without yield loss.

Scalability and Industrial Feasibility

Gram-scale synthesis (10 g) via the MBH cascade demonstrates robustness:

Q & A

Q. What are the key synthetic strategies for 7-(3,3-dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

- Core formation : Cyclization of substituted chromenone precursors using acid catalysis (e.g., concentrated H₂SO₄) or transition-metal-mediated reactions (e.g., FeCl₃ in ethanol at 80°C) .

- Etherification : Introduction of the 3,3-dimethyl-2-oxobutoxy group via nucleophilic substitution or Mitsunobu reactions, with solvent choice (DMF, acetonitrile) and base (K₂CO₃) critical for regioselectivity .

- Purification : Chromatography (silica gel, petroleum ether/EtOAc gradients) or recrystallization to achieve >95% purity .

Methodological tip: Optimize temperature and solvent polarity to minimize side products like over-oxidized intermediates.

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 1.25–1.81 ppm, chromenone carbonyl at δ 190–200 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected vs. observed mass error <2 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .

Data contradiction note: Discrepancies in NOESY correlations vs. crystallographic data may arise due to dynamic effects in solution; prioritize X-ray for absolute configuration .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s biological activity, and how are target interactions studied?

- Hypothesized targets : Structural analogs show affinity for monoamine oxidases (MAOs) or cannabinoid receptors due to chromenone’s planar aromatic system and hydrophobic substituents .

- Experimental validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., MAO-B).

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by substituent electronic profiles (e.g., methoxy groups enhance π-π stacking) .

- Contradiction alert: Bioactivity may vary across cell lines due to differential membrane permeability; use logP calculations (e.g., ~3.5) to rationalize .

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

- Dose-response standardization : Use uniform assay conditions (e.g., 72-hour incubation, 10% FBS) to compare IC₅₀ values across studies .

- Metabolic stability assays : Test cytochrome P450 inhibition to rule out false positives from metabolite interference .

- Orthogonal validation : Pair in vitro results with in vivo models (e.g., zebrafish toxicity assays) to confirm therapeutic windows .

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced potency?

- Critical substituents :

- SAR workflow :

Q. How are computational methods applied to predict reactivity and stability under experimental conditions?

- DFT calculations : Gaussian 09 assesses HOMO/LUMO gaps to predict susceptibility to oxidation (e.g., ketone group at C4) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize solubility for in vivo studies .

- Contradiction resolution: Discrepancies between predicted and observed degradation rates (e.g., hydrolysis) require pH-controlled stability assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Q. How can researchers investigate synergistic effects with other therapeutic agents?

- Combinatorial screening : Pair with cisplatin or doxorubicin in cancer cell lines (e.g., MCF-7), using Chou-Talalay synergy indices .

- Mechanistic studies : RNA-seq to identify co-regulated pathways (e.g., apoptosis genes BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.